N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester
Overview
Description
N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic Acid Methyl Ester is a reactant used in the optimization of biaryl selective HDAC1&2 inhibitors.
Biological Activity
N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester, often referred to as a derivative of biphenyl, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a complex structure that includes a biphenyl moiety and carbamate functionalities, which are known to influence its interaction with biological targets.
- Molecular Formula : C₂₇H₂₆N₃O₅
- Molecular Weight : 478.55 g/mol
- CAS Number : 1013330-69-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes such as histone deacetylases (HDACs) and kinases, which play crucial roles in cancer progression and other diseases.
Target Enzymes and Pathways
- Histone Deacetylases (HDACs) :
- Kinase Inhibition :
- The structure suggests potential interactions with kinases involved in signaling pathways that regulate cell growth and apoptosis. This is particularly relevant for therapeutic strategies targeting cancers with specific genetic mutations.
Biological Activity Studies
A series of studies have evaluated the biological activity of this compound through various assays:
In Vitro Studies
- Cell Viability Assays :
- Selectivity Profile :
Data Table: Biological Activity Summary
Assay Type | Cell Line | IC50 (µM) | Selectivity |
---|---|---|---|
Cell Viability | MCF7 | 3.1 | High |
Cell Viability | HeLa | 5.0 | High |
Cell Viability | MCF10A (normal) | >30 | Low |
Case Study 1: HDAC Inhibition
In a study assessing the inhibition of HDACs, compounds structurally related to this compound showed promising results with IC50 values in the nanomolar range against HDAC3 and HDAC8. The introduction of bulky substituents significantly affected activity, indicating the importance of structural optimization for enhancing potency .
Case Study 2: Cancer Cell Line Efficacy
Another investigation focused on the efficacy of this compound across a panel of cancer cell lines revealed that it effectively inhibited proliferation in several types, including breast and cervical cancers. The results highlighted its potential as a lead compound for further development into therapeutic agents targeting specific malignancies .
Properties
IUPAC Name |
tert-butyl N-[2-[[4-[(methoxycarbonylamino)methyl]benzoyl]amino]-4-phenylphenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5/c1-27(2,3)35-26(33)30-22-15-14-21(19-8-6-5-7-9-19)16-23(22)29-24(31)20-12-10-18(11-13-20)17-28-25(32)34-4/h5-16H,17H2,1-4H3,(H,28,32)(H,29,31)(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWCHHJNJHVURH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CNC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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